2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-11-1-3-13(4-2-11)21-10-14(20)18-12-5-7-19(9-12)15-17-6-8-22-15/h1-4,6,8,12H,5,7,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUYSBZPDENHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=C(C=C2)Cl)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 1-(thiazol-2-yl)pyrrolidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide and related acetamide derivatives:
Key Observations :
Substituent Effects: The 4-chlorophenoxy group in the target compound distinguishes it from analogs with chlorinated aryl rings (e.g., 3,4-dichlorophenyl in ). The pyrrolidine-thiazol moiety introduces a nitrogen-containing heterocycle, which may confer stronger hydrogen-bonding capacity versus morpholine (in ) or unsubstituted thiazol derivatives.
Conformational Flexibility :
- The dihedral angle between the thiazol and aryl rings in (61.8°) suggests restricted rotation, whereas the pyrrolidine ring in the target compound likely allows greater conformational adaptability, influencing binding pocket interactions.
Synthetic Routes: The target compound could be synthesized via coupling 4-chlorophenoxyacetic acid with 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine, using carbodiimide-based reagents (e.g., EDCl), analogous to methods in .
Biological Implications :
- Thiazol-containing acetamides (e.g., ) are often explored as antimicrobials or enzyme inhibitors due to their ability to mimic natural substrates. The pyrrolidine-thiazol group in the target compound may enhance binding to proteases or kinases.
Research Findings and Structural Insights
- Hydrogen Bonding: In , N–H⋯N hydrogen bonds form inversion dimers, stabilizing the crystal lattice.
- Coordination Chemistry : Acetamide derivatives with thiazol rings (e.g., ) act as ligands for transition metals. The target compound’s pyrrolidine nitrogen may offer additional coordination sites for metal ions, broadening its application in catalysis or metallodrug design.
- Insecticidal Activity : highlights pyrazole-acetamide derivatives as precursors to Fipronil-like insecticides. The target’s thiazol-pyrrolidine scaffold may offer analogous neurotoxic effects by disrupting GABA receptors in pests.
Biological Activity
2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a synthetic compound that has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H15ClN2O2S
- Molecular Weight : 300.80 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
The biological activity of 2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various physiological processes.
Enzyme Inhibition
Studies have shown that this compound can inhibit enzymes associated with inflammatory pathways, suggesting a potential role in anti-inflammatory therapies. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.
Antimicrobial Properties
Research indicates that 2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and pyrrolidine moieties could enhance its potency against specific cancer types.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antibacterial effects of 2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as a therapeutic agent for bacterial infections .
- Anticancer Evaluation : In another study focusing on its anticancer properties, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be 15 µM and 20 µM, respectively, indicating moderate cytotoxicity .
Research Findings Summary Table
Q & A
Q. What are the key considerations for synthesizing 2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide with high purity?
The synthesis involves multi-step reactions, including nucleophilic substitution, amide coupling, and heterocyclic ring formation. Critical parameters include:
- Temperature control : Optimal yields are achieved at 60–80°C for amide bond formation, avoiding thermal degradation of the thiazole moiety .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in substitution reactions, while inert atmospheres prevent oxidation .
- Catalysts : Copper(I) iodide or Pd-based catalysts may facilitate heterocyclic ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures ≥95% purity. Confirm purity via HPLC or TLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenoxy and thiazole protons) and confirms stereochemistry of the pyrrolidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₅H₁₅ClN₂O₂S) .
- X-ray Crystallography : Resolves 3D conformation, particularly for the pyrrolidine-thiazole junction, if single crystals are obtainable .
Q. How can initial biological activity screening be designed for this compound?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-containing inhibitors) .
- Assay conditions : Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition) to minimize interference from cellular metabolism .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound’s heterocyclic core?
- Microwave-assisted synthesis : Reduces reaction time for pyrrolidine-thiazole formation (e.g., 30 min at 100°C vs. 12 hours conventionally) .
- By-product mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanides) to trap unreacted intermediates .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardize protocols : Use identical cell lines (e.g., HEK293 for GPCR assays) and culture conditions to reduce variability .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
Q. How can the reaction mechanism of key synthetic steps (e.g., amide coupling) be elucidated?
- Kinetic isotope effects (KIE) : Replace ¹H with ²H in reactive groups to identify rate-determining steps .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and energetics for amide bond formation .
- Trapping intermediates : Use low-temperature NMR to isolate and characterize reactive species (e.g., acyloxyboron intermediates) .
Q. What approaches are effective for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with 4-fluorophenoxy) to assess halogen effects on target binding .
- Crystallographic docking : Co-crystallize the compound with its target (e.g., a kinase) to identify critical hydrogen bonds or hydrophobic interactions .
- Free-energy perturbation (FEP) : Computational simulations quantify binding energy changes from structural modifications .
Methodological Notes
- Contradictory evidence : Discrepancies in biological activity may arise from impurities (<95% purity) or assay conditions. Always verify purity via LC-MS before testing .
- Advanced synthesis : For scale-up, switch from batch to flow chemistry to improve heat/mass transfer and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
